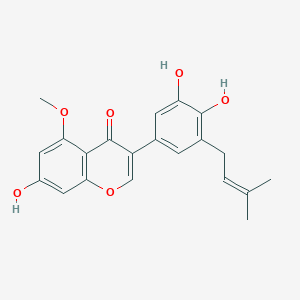
3,4,5-三氟苯甲醛
描述
3,4,5-Trifluorobenzaldehyde is an important organic synthesis intermediate, which has a wide range of applications in the fields of pesticide, medicine, and chemical synthesis . It can be used to synthesize agricultural chemicals such as pesticides, insecticides, and herbicides .
Synthesis Analysis
3,4,5-Trifluorobenzaldehyde can be synthesized in the laboratory. It reacts with ammonium nitrate and fatty alcohols to form 3,4,5-trifluoro-1-(alkyloxy)benzene . This reaction proceeds via a dipole mechanism . The preparation method of 3,4,5-trifluorobenzaldehyde usually uses the fluorination reaction of aromatic carbonyl compounds. The corresponding aromatic carboxylic aldehyde may be reacted with a fluorinating reagent, for example using sodium trifluoride (NaF) and hydrofluoric acid (HF) .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorobenzaldehyde is C7H3F3O . The average mass is 160.093 Da and the monoisotopic mass is 160.013596 Da .Chemical Reactions Analysis
3,4,5-Trifluorobenzaldehyde reacts with ammonium nitrate and fatty alcohols to form 3,4,5-trifluoro-1-(alkyloxy)benzene . This reaction proceeds via a dipole mechanism .Physical And Chemical Properties Analysis
3,4,5-Trifluorobenzaldehyde is a clear colorless to slightly yellow liquid . It has a density of 1.42 g/mL at 25 °C (lit.) . The boiling point is 174 °C (lit.) , and the refractive index is n20/D 1.482 (lit.) . The compound has a molar refractivity of 33.0±0.3 cm^3 and a polar surface area of 17 Å^2 .科学研究应用
Photophysical Studies and Luminescent Materials
Researchers investigate the photophysical properties of 3,4,5-trifluorobenzaldehyde and related derivatives. These studies explore its fluorescence, phosphorescence, and photochemical behavior. Additionally, the compound may serve as a component in luminescent materials, such as OLEDs (organic light-emitting diodes).
安全和危害
3,4,5-Trifluorobenzaldehyde is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Repr. 1B - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
作用机制
Mode of Action
The mode of action of 3,4,5-Trifluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As a building block in chemical synthesis, it can participate in a variety of reactions, forming bonds with other molecules and changing its structure to create new compounds .
Biochemical Pathways
The biochemical pathways affected by 3,4,5-Trifluorobenzaldehyde are diverse and depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde . The downstream effects of these pathways would be determined by the specific roles of the synthesized compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-Trifluorobenzaldehyde are not well-studied. As a small, relatively nonpolar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific biochemical context .
Result of Action
As a building block in chemical synthesis, its effects are largely determined by the properties of the compounds it is used to create .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trifluorobenzaldehyde. For example, it is sensitive to air , which could affect its stability and reactivity. Furthermore, the pH, temperature, and presence of other chemicals in the environment can influence its reactivity and the outcomes of the reactions it participates in .
属性
IUPAC Name |
3,4,5-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVHUUABUFSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380308 | |
| Record name | 3,4,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzaldehyde | |
CAS RN |
132123-54-7 | |
| Record name | 3,4,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,4,5-Trifluorobenzaldehyde in the synthesis of the anticancer biscoumarin derivative?
A1: 3,4,5-Trifluorobenzaldehyde serves as a crucial building block in the synthesis of the biscoumarin derivative, 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), denoted as C35 in the study []. It reacts with 4-hydroxycoumarin through a condensation reaction, forming a methylene bridge between two coumarin units. This bridge incorporates the 3,4,5-trifluorophenyl group into the final biscoumarin structure, potentially influencing its physicochemical properties and biological activity.
Q2: Does the study investigate the structure-activity relationship (SAR) of the biscoumarin derivative concerning the 3,4,5-trifluorophenyl group?
A2: While the study highlights the successful synthesis and anticancer activity of the biscoumarin derivative containing the 3,4,5-trifluorophenyl group, it doesn't delve into a detailed SAR analysis []. Further research exploring modifications to this group and their impact on anticancer activity would be valuable. Such studies could involve substituting the fluorine atoms with other halogens or varying their positions on the phenyl ring to determine the influence on potency, selectivity, and pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


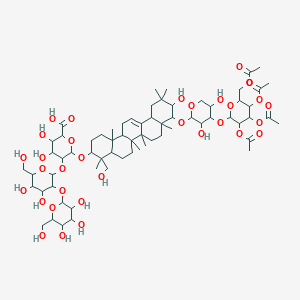
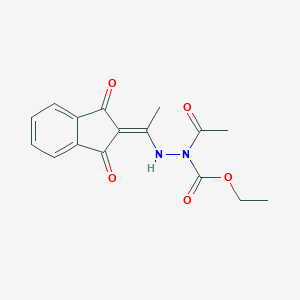
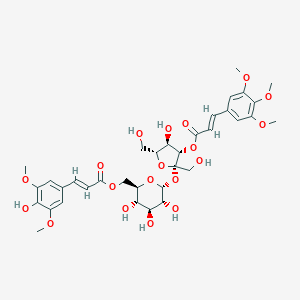


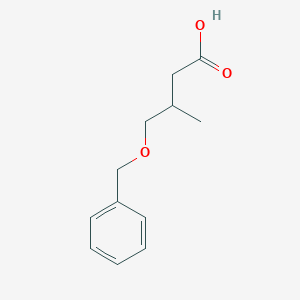
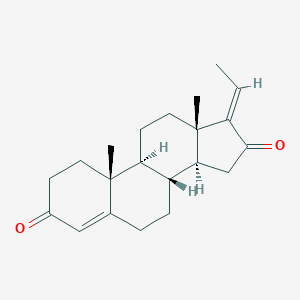
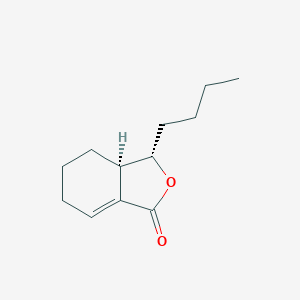

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
